molecular formula C13H18N2O2 B1462014 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid CAS No. 1019385-52-4

6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

Cat. No.: B1462014
CAS No.: 1019385-52-4
M. Wt: 234.29 g/mol
InChI Key: VRVHRNACPIPVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H18N2O2 It is a derivative of pyridine and piperidine, featuring a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid typically involves the reaction of 3,5-dimethylpiperidine with pyridine-3-carboxylic acid under specific conditions. One common method includes:

    Starting Materials: 3,5-Dimethylpiperidine and pyridine-3-carboxylic acid.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

    Procedure: The reactants are mixed and stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for mixing, temperature control, and purification ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine or piperidine derivatives.

Scientific Research Applications

6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-Dimethylpiperidin-1-yl)pyridine-2-carboxylic acid
  • 6-(3,5-Dimethylpiperidin-1-yl)pyridine-4-carboxylic acid
  • 6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-sulfonic acid

Uniqueness

6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine and piperidine rings, which can influence its chemical reactivity and biological activity. The presence of the carboxylic acid group also provides opportunities for further functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9-5-10(2)8-15(7-9)12-4-3-11(6-14-12)13(16)17/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVHRNACPIPVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-(3,5-Dimethylpiperidin-1-yl)pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.